Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The use of (Z)-4,4′-diiodostilbene in Stille cross-coupling polymerizations leads to a polymer with a >95/<5 (Z)/(E) ratio of vinylene units. This specific stereochemical outcome is attributed to the unique reactivity of the diiodostilbene monomer [1]. This level of control is not typically reported for the corresponding dibromo- or dichloro-stilbene analogs under similar conditions.
| Evidence Dimension | Polymer Stereoregularity (Z/E ratio) |
|---|---|
| Target Compound Data | >95% Z, <5% E |
| Comparator Or Baseline | Not specified for Br/Cl analogs under these conditions |
| Quantified Difference | >95% Z-content |
| Conditions | Stille cross-coupling polymerization using (Z)-4,4′-diiodostilbene monomer |
Why This Matters
This stereochemical control is crucial for tuning the optical and electronic properties of the resulting conjugated polymers, making it the preferred monomer when a high Z-content is desired.
- [1] Babudri, F., Farinola, G. M., Naso, F., & Ragni, R. (2008). Synthesis and optical properties of a poly(2′,5′-dioctyloxy-4,4′,4″-terphenylenevinylene) with high content of (Z) vinylene units. *European Polymer Journal*, 44(5), 1488-1494. View Source
